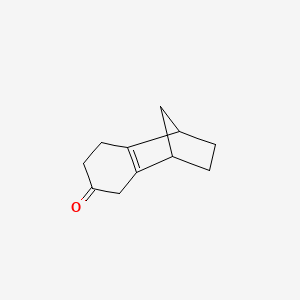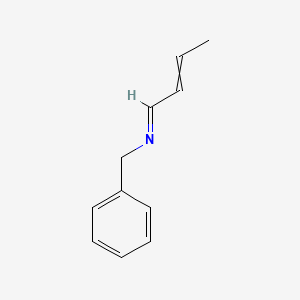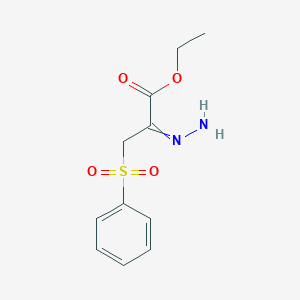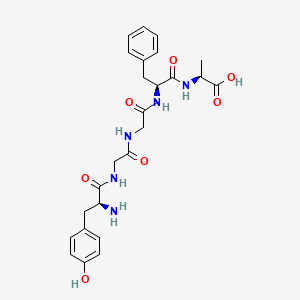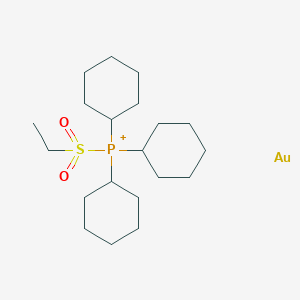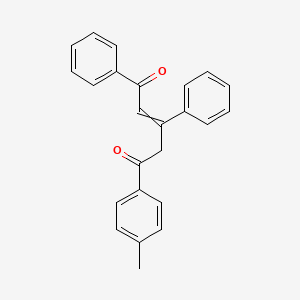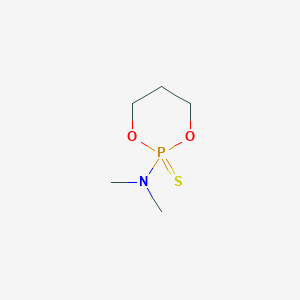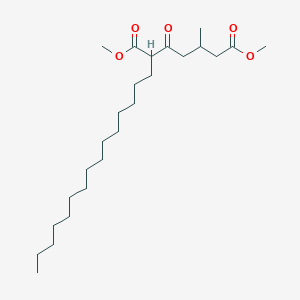
Dimethyl 5-methyl-3-oxo-2-pentadecylheptanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 5-methyl-3-oxo-2-pentadecylheptanedioate is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of a dimethyl ester group, a methyl ketone, and a long pentadecyl chain, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-methyl-3-oxo-2-pentadecylheptanedioate typically involves esterification reactions. One common method is the reaction of 5-methyl-3-oxo-2-pentadecylheptanedioic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and controlled reaction environments ensures the production of high-quality compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 5-methyl-3-oxo-2-pentadecylheptanedioate undergoes several types of chemical reactions, including:
Oxidation: The methyl ketone group can be oxidized to form carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 5-methyl-3-oxo-2-pentadecylheptanedioic acid.
Reduction: 5-methyl-3-hydroxy-2-pentadecylheptanedioate.
Substitution: Various alkylated derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dimethyl 5-methyl-3-oxo-2-pentadecylheptanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Dimethyl 5-methyl-3-oxo-2-pentadecylheptanedioate involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release active intermediates that interact with enzymes and receptors, modulating various biological processes. The long pentadecyl chain allows for membrane interactions, influencing cell signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl 5-methyl-3-oxo-2-tetradecylheptanedioate
- Dimethyl 5-methyl-3-oxo-2-hexadecylheptanedioate
- Dimethyl 5-methyl-3-oxo-2-octadecylheptanedioate
Uniqueness
Dimethyl 5-methyl-3-oxo-2-pentadecylheptanedioate is unique due to its specific chain length and the presence of both ester and ketone functional groups. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
63473-58-5 |
|---|---|
Molekularformel |
C25H46O5 |
Molekulargewicht |
426.6 g/mol |
IUPAC-Name |
dimethyl 5-methyl-3-oxo-2-pentadecylheptanedioate |
InChI |
InChI=1S/C25H46O5/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(25(28)30-4)23(26)19-21(2)20-24(27)29-3/h21-22H,5-20H2,1-4H3 |
InChI-Schlüssel |
VUJLKCUJJOIIFK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(C(=O)CC(C)CC(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-Chloro-2-(2,4-dichlorophenyl)ethyl]-1,2,4-triazole;nitric acid](/img/structure/B14505010.png)
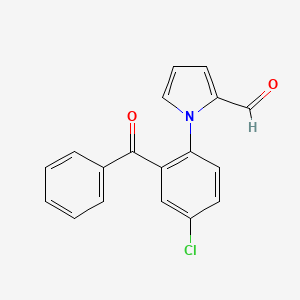
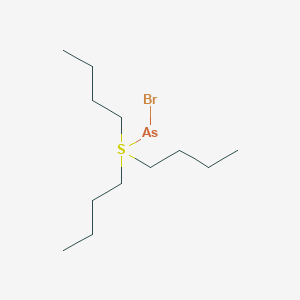
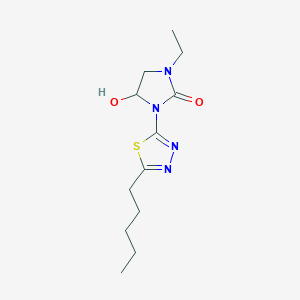

![1-[5-(Prop-2-en-1-yl)cyclopent-1-en-1-yl]piperidine](/img/structure/B14505053.png)
![8-Bromo-1,8-dimethyl-4-(propan-2-yl)spiro[4.5]decan-7-one](/img/structure/B14505060.png)
